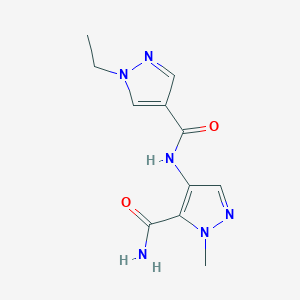
N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine derivatives with β-diketones.
Functionalization: The pyrazole ring is then functionalized by introducing the ethyl and methyl groups at the appropriate positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic outcomes .
Comparison with Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole core structure but differs in functional groups.
Pyrazolo[1,5-a]pyrimidines: Another class of pyrazole derivatives with different biological activities.
Uniqueness: 4-{[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C11H14N6O2 |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
4-[(1-ethylpyrazole-4-carbonyl)amino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H14N6O2/c1-3-17-6-7(4-14-17)11(19)15-8-5-13-16(2)9(8)10(12)18/h4-6H,3H2,1-2H3,(H2,12,18)(H,15,19) |
InChI Key |
XEYOSVDYQOOMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(N(N=C2)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















